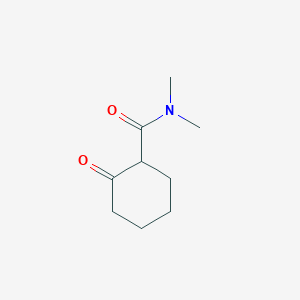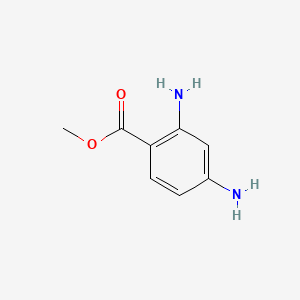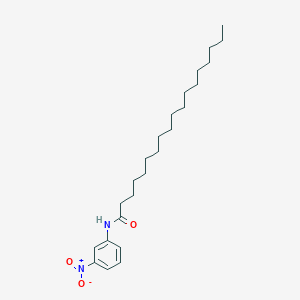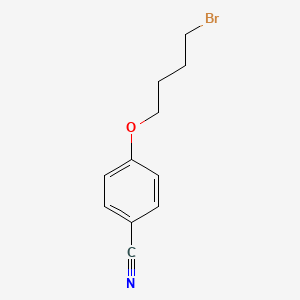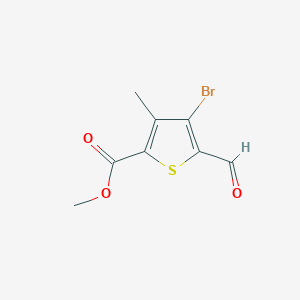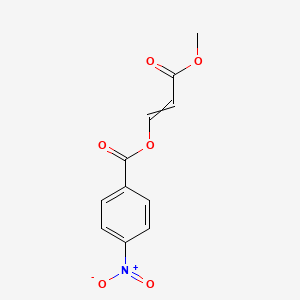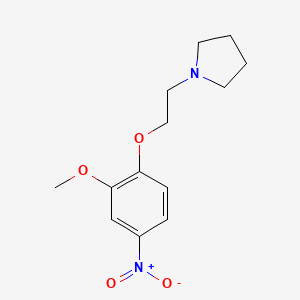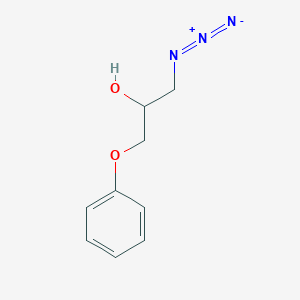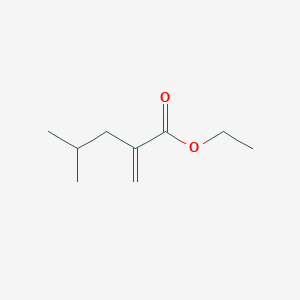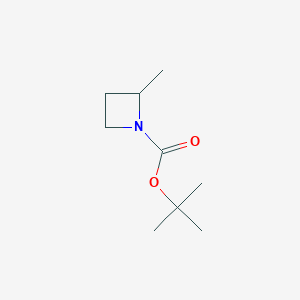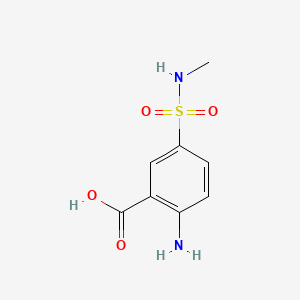
2-Amino-5-(methylsulphamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(methylsulphamoyl)benzoic acid is an organic compound with a complex structure that includes both amino and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- typically involves multiple steps. One common method includes the nitration of benzoic acid to introduce a nitro group, followed by reduction to form the amino group. The sulfonyl group can be introduced through sulfonation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(methylsulphamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while reduction can regenerate the original amino compound.
Applications De Recherche Scientifique
2-Amino-5-(methylsulphamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-amino-5-methyl-: Similar structure but lacks the sulfonyl group.
Benzoic acid, 2-(methylamino)-: Contains a methylamino group but lacks the sulfonyl group.
Uniqueness
The presence of both amino and sulfonyl groups in benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- makes it unique compared to similar compounds
Propriétés
Numéro CAS |
29636-27-9 |
|---|---|
Formule moléculaire |
C8H10N2O4S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
2-amino-5-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) |
Clé InChI |
QXUKFVKOZBAWHO-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8780160.png)
